molecular formula C11H14N2O4 B13216921 7-(Methoxycarbonyl)-5H,6H,7H,8H,9H-imidazo[1,2-a]azepine-3-carboxylic acid

7-(Methoxycarbonyl)-5H,6H,7H,8H,9H-imidazo[1,2-a]azepine-3-carboxylic acid

Cat. No.: B13216921
M. Wt: 238.24 g/mol
InChI Key: IWYLEQMEZVEWJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(Methoxycarbonyl)-5H,6H,7H,8H,9H-imidazo[1,2-a]azepine-3-carboxylic acid is a heterocyclic compound that features a seven-membered ring containing nitrogen atoms. This compound is part of a broader class of azepine derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Methoxycarbonyl)-5H,6H,7H,8H,9H-imidazo[1,2-a]azepine-3-carboxylic acid typically involves multistep reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For example, the reaction of aminothiophenols with N-tert-butyl-1,5,3-dithiazepane in the presence of a catalyst like Sm(NO3)3·6H2O can yield azepine derivatives .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as one-pot synthesis and multicomponent reactions are often employed to streamline the process and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

7-(Methoxycarbonyl)-5H,6H,7H,8H,9H-imidazo[1,2-a]azepine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

7-(Methoxycarbonyl)-5H,6H,7H,8H,9H-imidazo[1,2-a]azepine-3-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-(Methoxycarbonyl)-5H,6H,7H,8H,9H-imidazo[1,2-a]azepine-3-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other azepine derivatives such as:

  • Azepane
  • Azepinone
  • Benzazepine
  • Thiazipine

Uniqueness

What sets 7-(Methoxycarbonyl)-5H,6H,7H,8H,9H-imidazo[1,2-a]azepine-3-carboxylic acid apart is its specific structure, which imparts unique chemical and biological properties.

Properties

Molecular Formula

C11H14N2O4

Molecular Weight

238.24 g/mol

IUPAC Name

7-methoxycarbonyl-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepine-3-carboxylic acid

InChI

InChI=1S/C11H14N2O4/c1-17-11(16)7-2-3-9-12-6-8(10(14)15)13(9)5-4-7/h6-7H,2-5H2,1H3,(H,14,15)

InChI Key

IWYLEQMEZVEWJB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CCC2=NC=C(N2CC1)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.